![molecular formula C19H13ClO3S B14272055 3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione CAS No. 130667-23-1](/img/structure/B14272055.png)
3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a chloro substituent, and a benzoxathiole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione typically involves multiple steps, starting with the formation of the biphenyl core. This can be achieved through a Suzuki coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and benzoxathiole positions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, appropriate solvents (e.g., dichloromethane, ethanol).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules . This interaction can lead to the modulation of biological pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-([1,1’-Biphenyl]-4-yl)-3-bromo-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
- 3-([1,1’-Biphenyl]-4-yl)-3-iodo-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
- 3-([1,1’-Biphenyl]-4-yl)-3-fluoro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
Uniqueness
The uniqueness of 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chloro substituent, in particular, influences its reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
130667-23-1 |
|---|---|
Formule moléculaire |
C19H13ClO3S |
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
3-chloro-3-(4-phenylphenyl)-2,1λ6-benzoxathiole 1,1-dioxide |
InChI |
InChI=1S/C19H13ClO3S/c20-19(17-8-4-5-9-18(17)24(21,22)23-19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
Clé InChI |
YPTCLFNJVOIKIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3(C4=CC=CC=C4S(=O)(=O)O3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



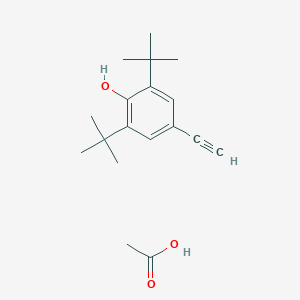
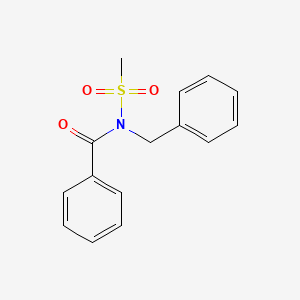
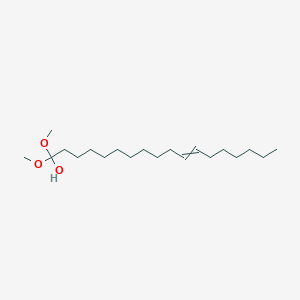
![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)

![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
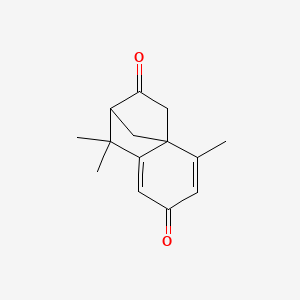
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)

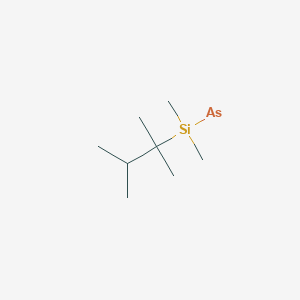
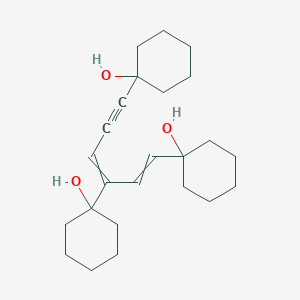

![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)
